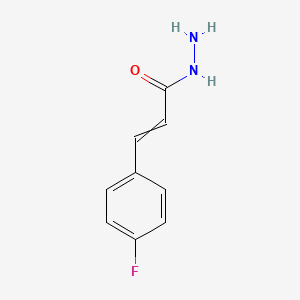

3-(4-Fluorophenyl)prop-2-enehydrazide

Description

3-(4-Fluorophenyl)prop-2-enehydrazide is a hydrazide derivative characterized by a conjugated propenyl backbone, a 4-fluorophenyl substituent, and a terminal hydrazide group.

Properties

CAS No. |

105959-04-4 |

|---|---|

Molecular Formula |

C9H9FN2O |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

3-(4-fluorophenyl)prop-2-enehydrazide |

InChI |

InChI=1S/C9H9FN2O/c10-8-4-1-7(2-5-8)3-6-9(13)12-11/h1-6H,11H2,(H,12,13) |

InChI Key |

RUOIVVPQQMLFFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)prop-2-enehydrazide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-Fluorobenzaldehyde+Hydrazine Hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and crystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)prop-2-enehydrazide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of corresponding oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)prop-2-enehydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)prop-2-enehydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

(a) Selinexor and Verdinexor

- Selinexor (): The structure includes a 3,5-bis(trifluoromethyl)phenyl-triazole group and a pyrazine ring attached to the hydrazide backbone. This enhances lipophilicity and binding affinity for nuclear export proteins like XPO1, critical for its anticancer activity.

- Verdinexor (): Substitutes the pyrazine in selinexor with a pyridine ring, altering electronic distribution and bioavailability. Both compounds demonstrate the importance of fluorinated aromatic systems in optimizing pharmacokinetics .

Key Differences :

| Compound | Core Structure | Substituents | Pharmacological Role |

|---|---|---|---|

| 3-(4-Fluorophenyl)prop-2-enehydrazide | Hydrazide-propenyl | 4-Fluorophenyl, hydrazide | Under investigation |

| Selinexor | Triazole-hydrazide | 3,5-bis(trifluoromethyl)phenyl, pyrazine | Anticancer (XPO1 inhibitor) |

| Verdinexor | Triazole-hydrazide | 3,5-bis(trifluoromethyl)phenyl, pyridine | Antiviral (CRM1 inhibitor) |

(b) Ezetimibe (ZETIA®)

Ezetimibe () shares a 4-fluorophenyl group but features an azetidinone core instead of a hydrazide. This structural divergence underpins its role as a cholesterol absorption inhibitor, targeting the NPC1L1 protein in the intestine. The absence of a hydrazide group reduces hydrogen-bonding capacity compared to this compound .

Pyrazoline and Pyrazolone Derivatives

describes N-substituted pyrazoline compounds with 4-fluorophenyl groups, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These derivatives exhibit rigid dihydropyrazole cores and substituents like carbaldehyde or propan-1-one, which influence crystal packing and solubility .

Physical Properties Comparison :

Hydrazide Derivatives with Varied Aromatic Substituents

Functional Group Impact :

- 4-Fluorophenyl : Balances lipophilicity and electronic effects, improving target affinity .

- Trifluoromethyl (in selinexor) : Enhances metabolic resistance and binding specificity .

- Chlorophenyl () : Increases molecular weight and polarity, affecting bioavailability .

Crystallographic and Hydrogen-Bonding Patterns

The crystal structures in reveal that fluorophenyl-containing pyrazolines adopt planar conformations stabilized by intermolecular C-H···O and N-H···F interactions . For this compound, the hydrazide group (-NH-NH2) is expected to form extensive hydrogen-bonding networks, as discussed in , which could enhance crystalline stability but reduce solubility compared to carbaldehyde analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.